molecular formula C10H10F3NO2 B3228895 Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate CAS No. 1270353-91-7

Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate

Cat. No. B3228895
CAS RN: 1270353-91-7
M. Wt: 233.19
InChI Key: BBPNHHDNFRUHRJ-UHFFFAOYSA-N
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Description

“Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate” is a chemical compound with the formula C10H10F3NO2 . It is also known by its CAS number 1803591-99-2 .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate” is characterized by the presence of a trifluoroethyl group and an amino group attached to a benzoate moiety . The exact linear structure formula is not provided in the sources .


Physical And Chemical Properties Analysis

“Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate” has a molecular weight of 233.19 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the sources .

Mechanism of Action

The mechanism of action of “Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate” is not specified in the sources. It’s worth noting that the mechanism of action for a compound depends on its intended use, which is not provided .

Safety and Hazards

“Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate” is classified as a warning signal word. It has several precautionary statements including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It also has several hazard statements including H302, H312, H315, H319, H332, and H335 .

properties

IUPAC Name

methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-16-9(15)7-4-2-6(3-5-7)8(14)10(11,12)13/h2-5,8H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPNHHDNFRUHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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